molecular formula C8H6ClN3O2 B1360862 3-Chloro-6-methyl-7-nitro-1H-indazole CAS No. 1000342-46-0

3-Chloro-6-methyl-7-nitro-1H-indazole

Cat. No.: B1360862
CAS No.: 1000342-46-0
M. Wt: 211.6 g/mol
InChI Key: GVLQTPUQQONAER-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-7-nitro-1H-indazole typically involves the nitration of 3-chloro-6-methyl-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

    Oxidation: 3-Chloro-6-carboxy-7-nitro-1H-indazole.

    Reduction: 3-Chloro-6-methyl-7-amino-1H-indazole.

    Substitution: 3-Amino-6-methyl-7-nitro-1H-indazole (when chloro is replaced by an amino group).

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity :
Research indicates that 3-chloro-6-methyl-7-nitro-1H-indazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets such as enzymes and receptors. For instance, derivatives have shown IC50 values as low as 0.64 µM against certain cancer types, indicating strong efficacy .

Antimicrobial Properties :
The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential application in treating infections. Studies have indicated that it can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

Antileishmanial Activity :
Recent studies have identified novel derivatives of this compound as promising candidates for treating leishmaniasis. These compounds were synthesized and tested for their biological activity against Leishmania species, showing significant efficacy .

Applications in Materials Science

This compound is also being explored for its potential in materials science, particularly for developing novel materials with specific electronic or optical properties. The unique arrangement of substituents on the indazole ring allows for tailored interactions with other materials, which can be harnessed in various applications such as sensors and organic electronics.

CompoundActivityIC50 (µM)Reference
This compoundAntiproliferative0.64
Derivative AAntitumor<0.4
Derivative BAntimicrobial-

Case Study: Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that modifications at the 4-position and 6-position of the indazole scaffold significantly influence biological activity. For example, one derivative exhibited potent anticancer effects with an IC50 value indicating strong inhibition of cell proliferation .

Case Study: Antileishmanial Activity

A recent study synthesized several derivatives of this compound and evaluated their effectiveness against Leishmania parasites. The results demonstrated that these compounds could inhibit parasite growth significantly, highlighting their potential as antileishmanial agents .

Comparison with Similar Compounds

    3-Chloro-1H-indazole: Lacks the methyl and nitro substituents, resulting in different chemical reactivity and biological activity.

    6-Methyl-1H-indazole: Lacks the chloro and nitro substituents, affecting its overall properties and applications.

    7-Nitro-1H-indazole:

Uniqueness: 3-Chloro-6-methyl-7-nitro-1H-indazole stands out due to the combined presence of chloro, methyl, and nitro groups, which impart distinct chemical and biological properties. This unique combination of substituents enhances its versatility and potential for diverse applications in research and industry.

Biological Activity

3-Chloro-6-methyl-7-nitro-1H-indazole (C₈H₇ClN₂O₂) is a heterocyclic compound belonging to the indazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a chlorine atom at the third position, a methyl group at the sixth position, and a nitro group at the seventh position of the indazole ring. This unique configuration contributes to its reactivity and biological activity.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of this compound. A notable study published in Medicinal Chemistry Research evaluated various indazole derivatives against Leishmania species. The findings indicated that this compound exhibited moderate to strong activity against Leishmania infantum, while showing limited efficacy against L. tropica and L. major .

CompoundActivity Against L. infantumActivity Against L. tropicaActivity Against L. major
This compoundModerate to StrongNo Significant ActivityNo Significant Activity

Anticancer Properties

This compound has also been investigated for its anticancer potential . Research indicates that derivatives of this compound can inhibit various cancer cell lines, including HL60 and HCT116, with IC₅₀ values ranging from single-digit nanomolar to micromolar levels . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance its inhibitory effects on cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases such as CHK1, CDK2, and MEK1, which are critical in cell cycle regulation and cancer progression .
  • Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing signaling pathways involved in inflammation and tumor growth.

Case Studies

Case Study 1: Antileishmanial Efficacy

In a controlled laboratory setting, researchers tested this compound against Leishmania infantum. The study demonstrated that concentrations as low as 10 µM resulted in significant inhibition of parasite growth, suggesting potential for therapeutic application in treating leishmaniasis .

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the compound's effects on HL60 leukemia cells. The results indicated an IC₅₀ value of approximately 8.3 nM, showcasing its potency as an anticancer agent . Further investigations into its selectivity revealed minimal off-target effects, making it a promising candidate for further development.

Properties

IUPAC Name

3-chloro-6-methyl-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLQTPUQQONAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646801
Record name 3-Chloro-6-methyl-7-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-46-0
Record name 3-Chloro-6-methyl-7-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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